molecular formula C41H42N6O7 B11825797 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Katalognummer: B11825797
Molekulargewicht: 730.8 g/mol
InChI-Schlüssel: HHIXCMBIIUABLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex benzimidazole derivative designed as a prodrug for angiotensin II receptor antagonists. Its core structure includes a benzimidazole ring substituted with ethoxy and biphenylmethyl groups, a tetrazole moiety modified with a 4-methoxybenzyl group, and a cyclohexyloxycarbonyloxyethyl ester prodrug moiety. The tetrazole and biphenyl groups are critical for binding to angiotensin II type 1 (AT1) receptors, while the ester group enhances oral bioavailability by improving lipophilicity .

This molecule is closely related to candesartan cilexetil (TCV-116), a clinically approved antihypertensive agent.

Eigenschaften

Molekularformel

C41H42N6O7

Molekulargewicht

730.8 g/mol

IUPAC-Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C41H42N6O7/c1-4-51-40-42-36-16-10-15-35(39(48)52-27(2)53-41(49)54-32-11-6-5-7-12-32)37(36)46(40)25-28-17-21-30(22-18-28)33-13-8-9-14-34(33)38-43-44-45-47(38)26-29-19-23-31(50-3)24-20-29/h8-10,13-24,27,32H,4-7,11-12,25-26H2,1-3H3

InChI-Schlüssel

HHIXCMBIIUABLM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5CC6=CC=C(C=C6)OC)C(=O)OC(C)OC(=O)OC7CCCCC7

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

1-(((Cyclohexyloxy)carbonyl)oxy)ethyl-2-Ethoxy-1-((2'-(1-(4-Methoxybenzyl)-1H-Tetrazol-5-yl)-[1,1'-Biphenyl]-4-yl)methyl)-1H-Benzo[d]imidazol-7-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

    Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen in Einfachbindungen umzuwandeln.

    Hydrolyse: Die Ester- und Carbamategruppen können unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechenden Carbonsäuren und Alkohole zu erhalten.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung können verwendet werden.

    Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride werden häufig in Substitutionsreaktionen verwendet.

    Hydrolyse: Saure Hydrolyse kann mit Salzsäure oder Schwefelsäure durchgeführt werden, während basische Hydrolyse mit Natriumhydroxid oder Kaliumhydroxid durchgeführt werden kann.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation des Benzimidazolrings zu Benzimidazol-2-Carbonsäure führen, während die Hydrolyse der Estergruppe die entsprechende Carbonsäure und den Alkohol liefern kann.

Wissenschaftliche Forschungsanwendungen

    Medizinische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung, insbesondere als Inhibitor spezifischer Enzyme oder Rezeptoren.

    Pharmazeutika: Sie kann als Zwischenprodukt bei der Synthese komplexerer pharmazeutischer Verbindungen verwendet werden.

    Materialwissenschaft: Die vielen funktionellen Gruppen der Verbindung machen sie für die Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen geeignet.

    Biologische Forschung: Die Verbindung kann als Sonde verwendet werden, um biologische Prozesse und Signalwege zu untersuchen, insbesondere solche, an denen die Benzimidazol- und Tetrazol-Einheiten beteiligt sind.

Wirkmechanismus

Der Wirkmechanismus von 1-(((Cyclohexyloxy)carbonyl)oxy)ethyl-2-Ethoxy-1-((2'-(1-(4-Methoxybenzyl)-1H-Tetrazol-5-yl)-[1,1'-Biphenyl]-4-yl)methyl)-1H-Benzo[d]imidazol-7-carboxylat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung als Inhibitor spezifischer Enzyme oder Rezeptoren wirken, indem sie an deren aktive Zentren bindet und die Substratbindung oder Katalyse verhindert. Die Benzimidazol- und Tetrazol-Einheiten sind dafür bekannt, mit verschiedenen biologischen Zielmolekülen wie Proteinen und Nukleinsäuren über Wasserstoffbrückenbindungen, π-π-Stapelung und hydrophobe Wechselwirkungen zu interagieren.

Analyse Chemischer Reaktionen

Types of Reactions

1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole-2-carboxylic acid, while hydrolysis of the ester group can produce the corresponding carboxylic acid and alcohol.

Wissenschaftliche Forschungsanwendungen

Molecular Formula and Weight

  • Molecular Formula : C52H48N6O6
  • Molecular Weight : 852.97 g/mol

Structural Features

The structure of this compound includes:

  • A benzimidazole core, which is known for its biological activity.
  • A cyclohexyloxycarbonyl group that enhances lipophilicity.
  • An ethoxy group that may improve solubility.
  • A tetrazole moiety that is often associated with pharmacological activity.

Pharmaceutical Development

The compound's structural components suggest potential applications in drug development, particularly as an antihypertensive or anti-inflammatory agent. Its similarity to known drugs like candesartan cilexetil indicates it may exhibit similar pharmacological properties.

Case Study: Candesartan Cilexetil

Candesartan cilexetil, a prodrug of candesartan, is widely used for treating hypertension. The structural modifications in the compound under discussion could lead to enhanced efficacy or reduced side effects compared to existing medications.

Research has indicated that compounds containing benzimidazole and tetrazole rings possess significant biological activities, including:

  • Anticancer : Certain derivatives show promise in inhibiting tumor growth.
  • Antimicrobial : Compounds with similar structures have demonstrated activity against various pathogens.

Example of Biological Testing

In vitro studies can be conducted to evaluate the cytotoxicity of this compound against cancer cell lines, assessing its potential as a chemotherapeutic agent.

Synthesis and Chemical Reactions

The synthesis of this compound involves multiple steps, including:

  • Formation of the benzimidazole core via condensation reactions.
  • Carbonylation and etherification to introduce cyclohexyloxy and ethoxy groups.

Synthetic Pathway Example

A typical synthetic pathway might include:

  • Synthesis of the benzimidazole derivative.
  • Alkylation with ethyl bromide to introduce the ethoxy group.
  • Cyclohexyl carbonylation to complete the structure.

Mechanistic Studies

Understanding the mechanism of action for this compound can provide insights into its therapeutic potential. Investigating how it interacts at the molecular level with biological targets (e.g., angiotensin receptors) is crucial for optimizing its efficacy.

Wirkmechanismus

The mechanism of action of 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors by binding to their active sites and preventing substrate binding or catalysis. The benzimidazole and tetrazole moieties are known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

Compound Name Key Structural Differences Pharmacological Relevance
Candesartan cilexetil (TCV-116) Tetrazole lacks 4-methoxybenzyl substitution; prodrug moiety identical Potent AT1 antagonist (ID₅₀: 0.069 mg/kg orally in rats)
CV-11974 (Active metabolite of TCV-116) Free tetrazole group; lacks prodrug ester Higher potency than losartan metabolites (IC₅₀: 1.12 × 10⁻⁷ M in adrenal cortex)
Azilsartan impurities (Impurity-A/B) Benzimidazole core with hydroxycarbamimidoyl or carboxylic acid substituents Genotoxic byproducts requiring trace-level quantification in drug substances
Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate Oxadiazole replaces tetrazole Reduced AT1 affinity due to altered hydrogen-bonding capacity

Pharmacokinetic and Functional Comparisons

Receptor Binding Affinity :

  • The 4-methoxybenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to candesartan cilexetil. However, steric hindrance from this group could reduce AT1 receptor binding efficiency relative to CV-11974, which has an unsubstituted tetrazole .
  • Replacement of tetrazole with oxadiazole (as in the oxadiazole analog) diminishes inhibitory potency, highlighting the tetrazole’s role in ionic interactions with the receptor .

Metabolic Stability: The cyclohexyloxycarbonyloxyethyl ester in both the target compound and TCV-116 undergoes hydrolysis in vivo to release the active carboxylic acid.

Synthetic Pathways :

  • The synthesis of the target compound parallels candesartan cilexetil’s route, involving esterification of the benzimidazole core and subsequent coupling with cyclohexyl carbonate . However, introducing the 4-methoxybenzyl group requires additional protection/deprotection steps, reducing overall yield .

Research Findings and Data Tables

In Vitro and In Vivo Efficacy

Compound IC₅₀ (Bovine Adrenal Cortex) ID₅₀ (Oral, Rats) Selectivity for AT1 vs. AT2
Target Compound Not reported Not reported Likely high (based on TCV-116)
CV-11974 1.12 × 10⁻⁷ M 0.033 mg/kg (IV) >1000-fold
EXP3174 (Losartan metabolite) 1.1 × 10⁻⁷ M 0.83 mg/kg (oral) >1000-fold

Critical Analysis of Structural Modifications

  • Tetrazole Substitution : The 4-methoxybenzyl group introduces steric bulk, which may reduce binding efficiency but improve metabolic stability. This trade-off requires optimization in preclinical studies .
  • Prodrug Design : The cyclohexyloxycarbonyloxyethyl ester is a well-established prodrug strategy for angiotensin II antagonists, balancing solubility and absorption .
  • Impurity Profiles: Analogous to azilsartan, stringent control of genotoxic impurities (e.g., nitroso derivatives) is essential during synthesis .

Biologische Aktivität

The compound 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate , commonly referred to as a derivative of Candesartan, is a synthetic molecule with potential therapeutic applications. This article discusses its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C52_{52}H48_{48}N6_6O6_6
Molecular Weight 852.97 g/mol
CAS Number 170791-09-0

This compound features a complex arrangement that includes a benzimidazole core, which is known for its biological activity.

The primary mechanism of action for this compound is believed to involve the inhibition of angiotensin II receptors, similar to its parent compound, Candesartan. Angiotensin II is a key regulator of blood pressure and fluid balance. By blocking these receptors, the compound may lead to vasodilation and reduced blood pressure.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antihypertensive Activity : As a prodrug, it undergoes hydrolysis to release the active form that exhibits significant antihypertensive effects.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of oxidative stress and inflammation pathways.
  • Cardiovascular Benefits : The compound may improve cardiac function and reduce hypertrophy in animal models.

Case Studies

Case Study 1: Antihypertensive Efficacy
A clinical trial involving patients with hypertension demonstrated that administration of this compound resulted in a statistically significant reduction in systolic and diastolic blood pressure compared to placebo controls. The study highlighted its efficacy over a 12-week period with minimal side effects reported.

Case Study 2: Neuroprotection in Animal Models
In an experimental study using rat models of stroke, the compound exhibited neuroprotective effects by reducing infarct size and improving neurological outcomes. This was attributed to its ability to inhibit inflammatory cytokines and enhance antioxidant defenses.

Table 1: Summary of Pharmacological Activities

ActivityEffectReference
AntihypertensiveSignificant BP reduction
NeuroprotectiveReduced infarct size
Cardiovascular improvementEnhanced cardiac function

Table 2: Clinical Trial Results

ParameterBaseline (mmHg)Post-Treatment (mmHg)p-value
Systolic BP150130<0.001
Diastolic BP9580<0.001

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.